molecular formula C11H20N2O4Pt+2 B011339 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) CAS No. 103746-25-4

2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)

Cat. No. B011339
M. Wt: 439.4 g/mol
InChI Key: MCQXYAKENKUVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has been extensively studied for its potential use in cancer treatment. This compound is also known as JM216 and has been found to have antitumor activity against a wide range of cancer types.

Mechanism Of Action

The mechanism of action of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the formation of DNA adducts that interfere with DNA replication and transcription. The compound binds to the DNA molecule and causes structural changes that prevent the DNA from being replicated or transcribed. This leads to the death of cancer cells and the inhibition of tumor growth.

Biochemical And Physiological Effects

2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is its low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment. However, the compound has some limitations for lab experiments, including its high cost and the need for specialized equipment for its synthesis and handling.

Future Directions

There are a number of future directions for research on 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II). One area of research is the development of new formulations that can improve the delivery of the compound to cancer cells. Another area of research is the identification of biomarkers that can predict the response of cancer cells to the compound. Additionally, there is a need to explore the potential use of the compound in combination with other cancer treatments, such as chemotherapy and radiotherapy.
In conclusion, 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) is a platinum-based compound that has shown promising results in cancer treatment. Its low reactivity towards biological molecules makes it an ideal candidate for use in cancer treatment. Further research is needed to explore the potential use of the compound in combination with other cancer treatments and to develop new formulations that can improve its delivery to cancer cells.

Synthesis Methods

The synthesis of 2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) involves the reaction of cisplatin with a cyclic amine, such as pyrrolidine, in the presence of cyclobutane dicarboxylic acid. The reaction results in the formation of a chelate complex that is highly stable and has a low reactivity towards biological molecules. This makes it an ideal candidate for use in cancer treatment.

Scientific Research Applications

2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II) has been extensively studied for its potential use in cancer treatment. It has been found to have antitumor activity against a wide range of cancer types, including ovarian, breast, lung, and colon cancer. The compound has also been found to be effective against cancer cells that have developed resistance to other platinum-based compounds, such as cisplatin.

properties

CAS RN

103746-25-4

Product Name

2-Aminomethylpyrrolidine(1,1-cyclobutanedicarboxalato)platinum(II)

Molecular Formula

C11H20N2O4Pt+2

Molecular Weight

439.4 g/mol

IUPAC Name

cyclobutane-1,2-dicarboxylic acid;platinum(2+);pyrrolidin-2-ylmethanamine

InChI

InChI=1S/C6H8O4.C5H12N2.Pt/c7-5(8)3-1-2-4(3)6(9)10;6-4-5-2-1-3-7-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);5,7H,1-4,6H2;/q;;+2

InChI Key

MCQXYAKENKUVQU-UHFFFAOYSA-N

SMILES

C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2]

Canonical SMILES

C1CC(NC1)CN.C1CC(C1C(=O)O)C(=O)O.[Pt+2]

Origin of Product

United States

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